N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide

Medicinal Chemistry Scaffold Optimization Pyridazine Derivatives

N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide (CAS 1021226-62-9) is a synthetic small molecule with the molecular formula C22H20N4O2S and a molecular weight of 404.5 g/mol. It belongs to the class of pyridazine-benzamide derivatives featuring a thioether-linked indoline moiety at the 6-position of the pyridazine ring and a 4-methylbenzamide substituent at the 3-position.

Molecular Formula C22H20N4O2S
Molecular Weight 404.5 g/mol
CAS No. 1021226-62-9
Cat. No. B3203069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide
CAS1021226-62-9
Molecular FormulaC22H20N4O2S
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)N3CCC4=CC=CC=C43
InChIInChI=1S/C22H20N4O2S/c1-15-6-8-17(9-7-15)22(28)23-19-10-11-20(25-24-19)29-14-21(27)26-13-12-16-4-2-3-5-18(16)26/h2-11H,12-14H2,1H3,(H,23,24,28)
InChIKeyUMOJRYWVRYYLGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-((2-(Indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide (CAS 1021226-62-9): Chemical Identity and Procurement Baseline


N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide (CAS 1021226-62-9) is a synthetic small molecule with the molecular formula C22H20N4O2S and a molecular weight of 404.5 g/mol [1]. It belongs to the class of pyridazine-benzamide derivatives featuring a thioether-linked indoline moiety at the 6-position of the pyridazine ring and a 4-methylbenzamide substituent at the 3-position. The compound is available from chemical suppliers for research use, typically at ≥95% purity [1]. Its structural scaffold combines three pharmacophoric elements—the pyridazine core, the indoline heterocycle, and the para-methylbenzamide terminus—each of which has been independently associated with diverse biological activities in the medicinal chemistry literature [2]. However, no peer-reviewed primary research articles, patent examples, or authoritative database entries (PubChem, ChEMML, BindingDB) were identified that contain quantitative biological or physicochemical data specific to this compound. All quantitative assertions in this guide are therefore limited to class-level inference or reference to closely related structural analogs.

Why Generic Substitution Is Not Advisable for N-(6-((2-(Indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide (CAS 1021226-62-9)


The substitution complexity at three positions on the pyridazine core—the 3-position benzamide, the 6-position thioether indoline, and the para-methyl group on the benzamide—creates a SAR landscape where even minor structural modifications can profoundly alter target engagement, cellular potency, and physicochemical properties [1]. The thioether linker at the 6-position is particularly sensitive: replacement with an ether or amine linkage can affect metabolic stability and conformational flexibility, as demonstrated in related pyridazine series [1]. The indoline moiety, as a rigid bicyclic heterocycle, constrains the orientation of the terminal amide carbonyl, which may be critical for hydrogen-bond acceptor interactions. The 4-methyl substituent on the benzamide modulates lipophilicity and may influence selectivity versus the unsubstituted benzamide analog [2]. At present, no publicly available head-to-head data exist to quantify these effects for this specific compound; however, the accumulation of three modifiable structural vectors means that in-class analogs cannot be assumed to be functionally interchangeable without experimental verification.

Quantitative Differentiation Evidence for N-(6-((2-(Indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide (CAS 1021226-62-9) – Procurement Decision Support


Structural Differentiation: Thioether-Linked Indoline vs. Common Amino/Amine-Linked Pyridazine Analogs

The thioether (-S-CH2-C(O)-) linkage connecting the indoline moiety to the pyridazine core at the 6-position is a distinguishing structural feature. In related pyridazine functionalization studies, the thioether bridge has been shown to offer superior metabolic stability compared to ether or amine linkages [1]. The indoline-1-yl group, as a constrained cyclic amide, differs fundamentally from the more common acyclic amide or benzylamino substituents found in analogs such as N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide . The rigid indoline bicycle restricts the rotational freedom of the carbonyl group, potentially pre-organizing the molecule for specific target interactions. The quantitative metabolic stability benefit of thioether over ether linkages in pyridazine series can range from 2- to 10-fold improvement in microsomal half-life, though this range derives from class-level studies on related pyridazine compounds and has not been directly measured for CAS 1021226-62-9.

Medicinal Chemistry Scaffold Optimization Pyridazine Derivatives

Para-Methyl Substituent Effect: Differentiation from Unsubstituted Benzamide Analog

The 4-methyl group on the benzamide ring of CAS 1021226-62-9 distinguishes it from the direct unsubstituted analog N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)benzamide . In benzamide SAR studies across multiple target classes, a para-methyl substituent typically increases calculated logP by approximately 0.5–0.6 units relative to the unsubstituted phenyl and can alter target selectivity [1]. For example, in pyridazine-based benzamide series targeting kinases, the presence of a para-methyl group has been associated with improved selectivity for certain kinase isoforms over others, attributable to steric discrimination in the hydrophobic back pocket [1]. No direct comparative biological data exist for the methyl vs. unsubstituted pair within this specific chemotype, but the physicochemical divergence (cLogP approx. 3.7 for the target compound vs. approx. 3.2 for the unsubstituted analog, based on calculated estimates [2]) is sufficient to predict differential membrane permeability and protein binding.

Structure-Activity Relationship Lipophilicity Modulation Benzamide SAR

Indoline vs. Acyclic Amide Substituent: Conformational Restriction and Target Engagement Potential

The indoline-1-yl group present in CAS 1021226-62-9 is a conformationally constrained cyclic amide, which contrasts with the acyclic amide substituents found in analogs such as N-(6-((2-((3-methoxybenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide (CAS 1021227-03-1) . Indoline-containing compounds have been documented as privileged scaffolds in medicinal chemistry, particularly for anticancer applications where they have been shown to act as thioredoxin reductase (TrxR) inhibitors and apoptosis inducers [1]. The conformational restriction imposed by the fused bicyclic indoline system reduces the entropic penalty upon target binding compared to flexible acyclic amides, a principle supported by extensive biophysical studies on indoline-based ligands across multiple target families [1]. The indoline scaffold is also associated with enhanced CNS penetration in certain series due to its balanced physicochemical profile [2]. No direct experimental comparison of conformational entropy or binding kinetics between the indoline analog and its acyclic counterparts exists for this specific chemotype.

Conformational Analysis Ligand Efficiency Indoline Pharmacology

Fluorinated Analog Comparison: Absence of Fluoro-Substituent as a Deliberate Design Choice

CAS 1021226-62-9 lacks the 2-fluoro substituent present on the benzamide ring of the closely related analog 2-fluoro-N-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)benzamide . While fluorine substitution is a common strategy to block oxidative metabolism at the ortho position of the benzamide ring, it also introduces potential for: (i) altered hydrogen-bonding patterns due to the electron-withdrawing effect of fluorine, (ii) increased metabolic liability through glutathione conjugation at electron-deficient positions in certain contexts, and (iii) synthetic complexity and cost. The absence of fluorine in CAS 1021226-62-9 preserves the native benzamide electronic character and may be preferable for applications where fluorine-mediated effects on target selectivity are undesirable [1]. In benzamide-based kinase inhibitor series, ortho-fluorination has been shown to shift selectivity profiles by 5- to 20-fold between closely related kinase targets [2]. The choice between the fluoro and non-fluoro analog should therefore be driven by the specific selectivity requirements of the screening campaign.

Fluorine Chemistry Metabolic Soft Spot Avoidance Drug Design

Recommended Application Scenarios for N-(6-((2-(Indolin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide (CAS 1021226-62-9) Based on Available Evidence


Medicinal Chemistry Scaffold-Hopping Campaigns Targeting Kinase or TrxR Inhibition

The pyridazine-indoline-benzamide scaffold of CAS 1021226-62-9 combines three pharmacophoric elements known to engage ATP-binding pockets and redox-active cysteine residues. The thioether-linked indoline moiety provides metabolic stability advantages over ether-linked analogs, as supported by class-level pyridazine functionalization studies [1]. This compound is most appropriately used as a starting scaffold for medicinal chemistry optimization programs where the conformational rigidity of the indoline bicycle is hypothesized to improve target selectivity relative to flexible acyclic analogs [2]. Researchers should plan head-to-head profiling against the unsubstituted benzamide analog and the 2-fluoro analog to experimentally validate the predicted selectivity and permeability differences. No in vivo data exist for this compound; all applications should begin with in vitro target engagement and cytotoxicity profiling.

Chemical Biology Probe Development for Apoptosis Pathway Investigation

Indoline-containing compounds have established precedent as thioredoxin reductase (TrxR) inhibitors that induce apoptosis through redox modulation [1]. The structural features of CAS 1021226-62-9—particularly the indoline amide and the thioether bridge—align with pharmacophoric models of TrxR inhibition derived from indoline-2-one chemotypes [2]. This compound is suitable for use as a tool compound in chemical biology studies investigating the role of TrxR in cancer cell redox homeostasis, provided that (i) direct TrxR inhibition is experimentally confirmed, (ii) selectivity against related oxidoreductases (glutathione reductase, thioredoxin) is established, and (iii) cellular target engagement is demonstrated through CETSA or analogous methods. Comparative evaluation against established TrxR inhibitors (e.g., auranofin) should be included in the experimental design.

Comparative Selectivity Profiling in Pyridazine-Benzamide Chemical Series

CAS 1021226-62-9 occupies a specific position within the broader pyridazine-benzamide SAR landscape defined by three modifiable vectors: (i) benzamide substitution (4-methyl vs. unsubstituted vs. 2-fluoro), (ii) the indoline vs. acyclic amide at the thioether terminus, and (iii) the pyridazine core itself (vs. triazolopyridazine analogs) [1]. Procurement of this compound alongside its closest analogs (the unsubstituted benzamide, the 2-fluoro analog, and the benzylamino analog) enables systematic exploration of each vector's contribution to biological activity. The 4-methyl group is predicted to increase lipophilicity by approximately 0.5 logP units relative to the unsubstituted analog [2], making this compound particularly relevant for assessing the impact of moderate lipophilicity modulation on cellular potency and off-target liability.

In Vitro Anticancer Screening as Part of a Focused Indoline-Containing Library

The indoline scaffold is a recognized privileged structure in anticancer drug discovery, with established activity across multiple cancer cell lines and mechanisms [1]. CAS 1021226-62-9 can be incorporated into a focused screening library of indoline-containing compounds to identify cancer cell lines with differential sensitivity. The thioether linkage distinguishes this compound from other indoline derivatives that use direct C-N or C-C connections to the core scaffold, potentially conferring a distinct cytotoxicity fingerprint. Screening should include a panel of cancer cell lines with characterized TrxR expression levels and redox status, alongside normal cell counter-screens to assess the therapeutic window [2]. All screening results should be benchmarked against the unsubstituted benzamide analog to isolate the contribution of the 4-methyl group to any observed activity.

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